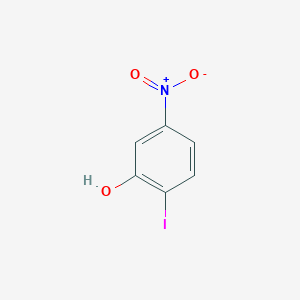

![molecular formula C18H10S2 B175991 Anthra[2,3-b:6,7-b']dithiophene CAS No. 144413-58-1](/img/structure/B175991.png)

Anthra[2,3-b:6,7-b']dithiophene

Overview

Description

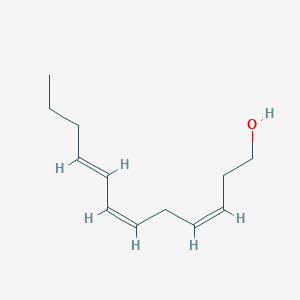

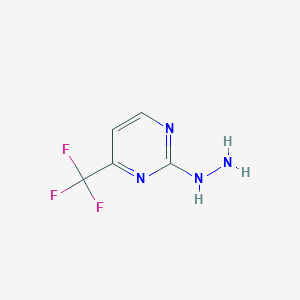

Anthra[2,3-b:6,7-b’]dithiophene (ADT) is a small molecule semiconductor that contributes to a new class of heteroacenes . It has a 22-electron π-conjugated system and can be used in a variety of organic electronic applications .

Synthesis Analysis

The synthesis of Anthra[2,3-b:6,7-b’]dithiophene involves a straightforward method . It has been prepared by electrochemical reduction . A review on the methodologies for the synthesis of anthra[2,3-b]thiophene and naphtho[2,3-b:6,7-b’]dithiophene fragments for organic semiconductor materials has been published .Molecular Structure Analysis

The empirical formula of Anthra[2,3-b:6,7-b’]dithiophene is C18H10S2 . It has a molecular weight of 290.40 . The SMILES string representation of its structure is c1cc2cc3cc4cc5sccc5cc4cc3cc2s1 .Physical And Chemical Properties Analysis

Anthra[2,3-b:6,7-b’]dithiophene is a sublimed form with a loss of 0.5 wt. % at 280 °C . It has semiconductor properties and is P-type with a mobility of 0.3 cm2/V·s .Scientific Research Applications

1. Electronic Properties and Applications in Organic Electronics Anthra[2,3-b:6,7-b']dithiophene and its derivatives have been extensively studied for their unique electronic properties. Research has revealed their potential in applications such as organic field-effect transistors (OFETs) and other organic electronics. For instance, certain derivatives of this compound have demonstrated high field-effect mobilities in OFETs, showcasing their effectiveness as semiconducting materials (Djukic & Perepichka, 2011). Similarly, another study highlighted the synthesis of isomerically pure this compound and its application in organic field-effect transistors, with reported mobilities as high as 0.3 cm² V⁻¹ s⁻¹ (Nakano et al., 2012).

2. Advancements in Synthesis and Characterization Significant advancements have been made in the synthesis and characterization of this compound derivatives. For example, a study demonstrated the synthesis of 7-substituted derivatives of anthra[2,3-b]thiophene, which could be used for forming higher solubility derivatives (Al-jumaili & Woodward, 2018). Another research focused on the synthesis and characterization of bis[1]benzothieno[2,3-d:2′,3′-d']anthra[1,2-b:5,6-b']dithiophene, exploring its application in OFETs with notable mobilities (Hyodo et al., 2017).

3. Exploration of Physicochemical Properties Researchers have investigated the physicochemical properties of various this compound derivatives. One study synthesized dibenzo[2,3-d:2',3'-d']anthra[1,2-b:5,6-b']dithiophene (DBADT) and analyzed its optical and electrochemical properties, finding its utility in p-type OFET devices under ambient conditions (Hyodo et al., 2019).

4. Impact of Solvent Boiling Point on Device Performances The solvent boiling point has been shown to affect the performances of anthradithiophene-based devices. Research indicates that using solvents with different boiling points can significantly influence the crystalline morphology and, consequently, the electrical performance of OFET devices based on anthradithiophene derivatives (An et al., 2015).

Mechanism of Action

Target of Action

Anthra[2,3-b:6,7-b’]dithiophene (ADT) is primarily used as a semiconducting material in organic electronic applications . It is a key component in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Mode of Action

ADT interacts with its targets by contributing to a new class of heteroacenes, which has a 22-electron π-conjugated system . This interaction results in the formation of a semiconducting layer in OFETs and OPVs, enabling the flow of electric current .

Biochemical Pathways

It is known that adt plays a crucial role in the electron transport chain within the semiconducting layer of ofets and opvs .

Pharmacokinetics

These properties influence how effectively ADT can be deposited onto a substrate and its subsequent performance as a semiconductor .

Result of Action

The primary molecular effect of ADT’s action is the creation of a semiconducting layer within OFETs and OPVs . This layer allows for the efficient transport of electrons, which is crucial for the functioning of these devices

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ADT. For instance, the temperature during the deposition of ADT can affect its sublimation and thus its ability to form an effective semiconducting layer . Additionally, the presence of other materials in the device, such as other semiconductors or substrates, can also influence the performance of ADT .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3(11),4,7,9,12,14,17,19-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10S2/c1-3-19-17-9-15-8-14-6-12-2-4-20-18(12)10-16(14)7-13(15)5-11(1)17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMUWSYTQPWFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CC3=CC4=C(C=C3C=C21)C=C5C(=C4)C=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571206 | |

| Record name | Anthra[2,3-b:6,7-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144413-58-1 | |

| Record name | Anthra[2,3-b:6,7-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144413-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Anthra[2,3-b:6,7-b']dithiophene (ADT) considered a promising material for organic electronics?

A: ADT possesses a unique structure that allows for efficient charge transport, making it suitable for applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). [] This is due to its conjugated pi-electron system that facilitates the movement of electrons. []

Q2: How does the molecular packing of ADT derivatives influence their performance in organic solar cells?

A: The molecular arrangement within the active layer of organic solar cells significantly impacts device performance. Studies have shown that introducing specific solid additives, like derivatives of Naphtho[1,2-b:5,6-b']dithiophene (NDT), during the film formation process can enhance the face-on stacking of molecules like Y6. [] This optimized packing leads to a more ordered structure and improved charge transport, resulting in higher power conversion efficiencies (PCEs). []

Q3: Can the stacking arrangement of ADT be modified, and how does this affect its electronic properties?

A: Yes, researchers have successfully manipulated the stacking arrangement of ADT by introducing substituents like β-methylselenyl. [] This substitution promotes the formation of 2D brickwork π-stacking, as opposed to the typical herringbone stacking observed in unsubstituted ADT. [] This altered stacking, facilitated by interactions like Csp2-Csp2⋯π, leads to improved charge carrier mobilities, a crucial factor for efficient electronic devices. []

Q4: What computational methods are employed to study and predict the properties of ADT and its derivatives?

A: Density Functional Theory (DFT) is a key computational method used to optimize the structure and predict the electronic properties of ADT. [] This method helps determine crucial parameters like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap energy, which are essential for understanding charge transport properties. [] DFT provides more accurate predictions compared to methods like Hartree-Fock (HF). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)